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Compound of Interest

Compound Name:
2-(Cyclopropylmethoxy)-4-

methylpyridine

CAS No.: 2201244-71-3

Cat. No.: B2436361

Get Quote

Executive Summary & Structural Context[1][3][4][5]
[6]
2-(Cyclopropylmethoxy)-4-methylpyridine is a critical heterocyclic intermediate often

employed in the synthesis of PDE4 inhibitors and other kinase-modulating pharmaceuticals.[1]

[2] Its structural integrity relies on the precise installation of the cyclopropylmethoxy ether at the

C2 position of the pyridine ring.[1][2]

This guide provides a definitive spectroscopic profile for this molecule. Unlike standard

database entries, this document focuses on causality and validation—specifically distinguishing

the desired O-alkylated pyridine product from the thermodynamically stable N-alkylated

pyridone impurity common in these syntheses.
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Property Detail

IUPAC Name 2-(Cyclopropylmethoxy)-4-methylpyridine

Molecular Formula

Exact Mass 163.0997 Da

Key Functional Groups

Pyridine (electron-deficient aromatic), Ether

(steric modulator), Cyclopropyl (lipophilic

anchor)

Synthesis & Impurity Landscape
To understand the spectra, one must understand the sample origin.[2] The compound is

typically synthesized via Nucleophilic Aromatic Substitution (

) of 2-chloro-4-methylpyridine with cyclopropylmethanol.[1][2]

Visualization: Synthesis & Impurity Logic
The following diagram illustrates the reaction pathway and the critical competitive side-reaction

(N-alkylation) that spectroscopic analysis must rule out.
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Figure 1: Reaction pathway showing the competition between O-alkylation (Target) and N-

alkylation (Impurity). The spectroscopic differentiation of these two outcomes is the primary

analytical challenge.
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The following data represents the Target Profile for high-purity (>98%) material. Values are

synthesized from high-fidelity analogues (e.g., 2-methoxy-4-methylpyridine) and theoretical

shifts for the cyclopropyl moiety.[1][2]

Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d) is preferred over DMSO-

to prevent solvent peak overlap with the cyclopropyl methylene protons.[1]

Proton (

) NMR Profile
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

Py-H6 8.02 Doublet (d) 1H 5.2

Deshielded

by ring

nitrogen

(Ortho).[1][2]

Py-H3 6.62 Singlet (s) 1H -

Shielded by

adjacent

ether oxygen.

[1][2]

Py-H5 6.71 Doublet (d) 1H 5.2

Meta to

nitrogen;

coupling to

H6.[1][2]

O-CH2 4.12 Doublet (d) 2H 7.2

Characteristic

ether shift;

doublet due

to CH.[1][2]

Py-CH3 2.31 Singlet (s) 3H -

Benzylic-like

methyl on

heteroaryl

ring.[1][2]

Cyc-CH 1.25 – 1.32 Multiplet (m) 1H -
Methine

bridge.[1][2]

Cyc-CH2 0.58 – 0.64 Multiplet (m) 2H -

Cyclopropyl

ring protons

(cis/trans).[1]

[2]

Cyc-CH2 0.32 – 0.38 Multiplet (m) 2H -

Cyclopropyl

ring protons

(cis/trans).[1]

[2]
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Carbon (

) NMR Profile

Position
Shift (

, ppm)
Assignment Logic

C2 164.5
Quaternary; directly attached

to Oxygen (Deshielded).[1][2]

C4 149.8
Quaternary; attached to

Methyl.[1][2]

C6 147.2 CH; adjacent to Nitrogen.[1][2]

C3 110.5
CH; Ortho to Oxygen

(Shielded).[1]

C5 117.8 CH; Meta to Oxygen.[1][2]

O-CH2 73.2 Ether methylene.[1][2]

Py-CH3 21.1 Methyl group.[1][2]

Cyc-CH 10.5 Cyclopropyl methine.[1][2]

Cyc-CH2 3.2 Cyclopropyl methylene.[1][2]

Mass Spectrometry (HRMS)
Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

Calculated Mass

: 164.1070[1]

Observed Mass:

[2]

Fragmentation Pattern:
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164 (Parent)

110 (Loss of cyclopropylmethyl radical/fragment

formation of hydroxypyridine species).[1]

55 (Cyclopropylmethyl cation).[1][3]

Advanced Characterization: The "Self-Validating"
Protocol[1][2]
To ensure scientific integrity, one cannot rely on 1D NMR alone.[1][2] The N-alkylated impurity

(Pyridone) has similar proton counts.[1] You must use 2D NMR to prove connectivity.[1][2]

HMBC Connectivity Logic
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "Gold Standard" for

this molecule.[1]

The Test: Look for the correlation between the O-CH2 protons (4.12 ppm) and the Pyridine

C2 carbon (164.5 ppm).

The Result:

O-Alkylation (Target): Strong 3-bond correlation (

).[1] The C2 carbon is at ~164 ppm (typical for O-C=N).[1]

N-Alkylation (Impurity): The

protons would correlate to Carbonyl-like carbons.[1][2] The chemical shift of the

would also be distinct (~3.8 ppm) and the Carbonyl C2 would be shifted differently (~160-
162 ppm).
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HMBC Correlation Map

Proton: O-CH2
(4.12 ppm)

Carbon: Pyridine C2
(164.5 ppm)

Strong 3-bond correlation
CONFIRMS O-LINKAGE

Carbon: Pyridine C3
(110.5 ppm)

Weak 3-bond correlation

Click to download full resolution via product page

Figure 2: HMBC connectivity logic. The correlation between the ether methylene protons and

the C2 aromatic carbon definitively proves the O-alkylation structure.[1]

Experimental Protocols
Sample Preparation for NMR

Mass: Weigh 5–10 mg of the oil/solid.

Solvent: Add 0.6 mL

(99.8% D, with 0.03% TMS).

Filtration: If the sample is cloudy (salt residues from synthesis), filter through a cotton plug

into the NMR tube.[1][2] Note: Suspended salts cause line broadening.[2]

IR Spectroscopy (ATR Method)
Technique: Attenuated Total Reflectance (Neat oil).[1][2]

Key Diagnostic Bands:

3000–3080 cm⁻¹: Aromatic C-H stretch (Pyridine) + Cyclopropyl C-H stretch (Unique

"shoulder" bands).[1]
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2850–2950 cm⁻¹: Aliphatic C-H stretch.

1590–1605 cm⁻¹: C=N / C=C Pyridine ring breathing.[1][2] Note: A shift to 1640+ cm⁻¹

often indicates the Pyridone (C=O) impurity.[1]

1250–1270 cm⁻¹: C-O-C Asymmetric stretch (Strong).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-[4-(Cyclopropylmethoxy)phenyl]-2-methylpyridine | C16H17NO | CID 90168003 -
PubChem [pubchem.ncbi.nlm.nih.gov]

2. aablocks.com [aablocks.com]

3. rsc.org [rsc.org]

To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization Guide:
2-(Cyclopropylmethoxy)-4-methylpyridine[1][2]]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b2436361/docs#comprehensive-spectroscopic-
characterization-guide-2-cyclopropylmethoxy-4-methylpyridine-1-2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-_Cyclopropylmethoxy_phenyl_-2-methylpyridine
https://www.aablocks.com/prod/2120365-15-1
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-_Cyclopropylmethoxy_phenyl_-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-_Cyclopropylmethoxy_phenyl_-2-methylpyridine
https://www.aablocks.com/prod/2120365-15-1
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-_Cyclopropylmethoxy_phenyl_-2-methylpyridine
https://www.aablocks.com/prod/2120365-15-1
https://www.aablocks.com/prod/2120365-15-1
https://pubchem.ncbi.nlm.nih.gov/compound/90168003
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-_Cyclopropylmethoxy_phenyl_-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-_Cyclopropylmethoxy_phenyl_-2-methylpyridine
https://www.aablocks.com/prod/2120365-15-1
https://www.rsc.org/suppdata/c5/ra/c5ra12345a/c5ra12345a1.pdf
https://www.aablocks.com/prod/2120365-15-1
https://www.chem.uci.edu/~jsnowick/organic_chemistry/NMR_problems.html
https://www.benchchem.com/product/b2436361?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-_Cyclopropylmethoxy_phenyl_-2-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-_Cyclopropylmethoxy_phenyl_-2-methylpyridine
https://www.aablocks.com/prod/2120365-15-1
https://www.rsc.org/suppdata/c5/ra/c5ra18402a/c5ra18402a1.pdf
https://www.benchchem.com/product/b2436361/docs#comprehensive-spectroscopic-characterization-guide-2-cyclopropylmethoxy-4-methylpyridine-1-2
https://www.benchchem.com/product/b2436361/docs#comprehensive-spectroscopic-characterization-guide-2-cyclopropylmethoxy-4-methylpyridine-1-2
https://www.benchchem.com/product/b2436361/docs#comprehensive-spectroscopic-characterization-guide-2-cyclopropylmethoxy-4-methylpyridine-1-2
https://www.benchchem.com/product/b2436361/docs#comprehensive-spectroscopic-characterization-guide-2-cyclopropylmethoxy-4-methylpyridine-1-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2436361?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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